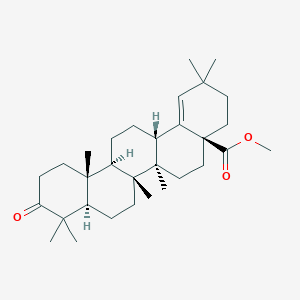
CID 17387522
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 17387522” is known as recombinant human bone morphogenetic protein-2 (rhBMP-2). This protein is a member of the transforming growth factor-beta superfamily and plays a crucial role in the formation of bone and cartilage. It is widely used in medical applications, particularly in spinal fusion surgeries, to promote bone growth and healing.
Preparation Methods
Synthetic Routes and Reaction Conditions
Recombinant human bone morphogenetic protein-2 is produced using recombinant DNA technology. The gene encoding BMP-2 is inserted into a suitable expression vector, which is then introduced into a host cell, typically a bacterial or mammalian cell line. The host cells are cultured under specific conditions to express the protein, which is then purified using various chromatographic techniques.
Industrial Production Methods
Industrial production of recombinant human bone morphogenetic protein-2 involves large-scale fermentation processes. The host cells are grown in bioreactors, where they are provided with the necessary nutrients and conditions to produce the protein. After sufficient growth, the cells are harvested, and the protein is extracted and purified to achieve the desired level of purity for medical applications.
Chemical Reactions Analysis
Types of Reactions
Recombinant human bone morphogenetic protein-2 primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. It interacts with specific receptors on the surface of target cells to initiate signaling pathways that lead to bone and cartilage formation.
Common Reagents and Conditions
The production and purification of recombinant human bone morphogenetic protein-2 involve various reagents, including growth media for cell culture, antibiotics to maintain selective pressure, and chromatographic resins for protein purification. The conditions for these processes are optimized to ensure high yield and purity of the protein.
Major Products Formed
The primary product formed from the expression and purification of recombinant human bone morphogenetic protein-2 is the active protein itself, which is used in medical applications to promote bone growth and healing.
Scientific Research Applications
Recombinant human bone morphogenetic protein-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model protein to study protein-protein interactions and signaling pathways.
Biology: Investigated for its role in bone and cartilage formation, as well as its potential therapeutic applications in regenerative medicine.
Medicine: Widely used in spinal fusion surgeries to promote bone growth and healing. It is also being explored for its potential in treating bone defects and fractures.
Industry: Employed in the development of biomaterials and tissue engineering scaffolds for bone regeneration.
Mechanism of Action
Recombinant human bone morphogenetic protein-2 exerts its effects by binding to specific receptors on the surface of target cells, known as bone morphogenetic protein receptors. This binding activates intracellular signaling pathways, including the Smad pathway, which leads to the transcription of genes involved in bone and cartilage formation. The protein promotes the differentiation of mesenchymal stem cells into osteoblasts, which are responsible for bone formation.
Comparison with Similar Compounds
Recombinant human bone morphogenetic protein-2 is unique in its ability to promote bone and cartilage formation. Similar compounds include other members of the bone morphogenetic protein family, such as BMP-4 and BMP-7, which also play roles in bone and cartilage formation but have different specificities and potencies. BMP-2 is particularly favored in medical applications due to its strong osteoinductive properties.
List of Similar Compounds
- Bone morphogenetic protein-4 (BMP-4)
- Bone morphogenetic protein-7 (BMP-7)
- Transforming growth factor-beta (TGF-β)
Properties
Molecular Formula |
C8H12N3O2 |
|---|---|
Molecular Weight |
182.20 g/mol |
InChI |
InChI=1S/C8H12N3O2/c1-7(2)6(5-9)10(12)8(3,4)11(7)13/h1-4H3 |
InChI Key |
AOVRNHYDLIFVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C(N1[O])(C)C)[O-])C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


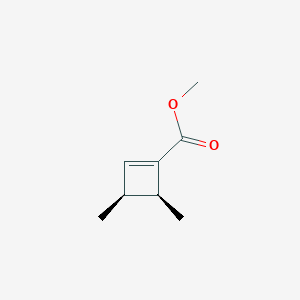
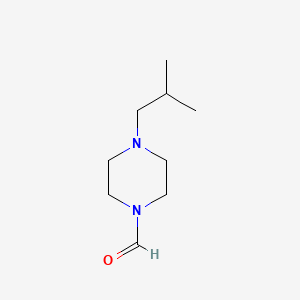



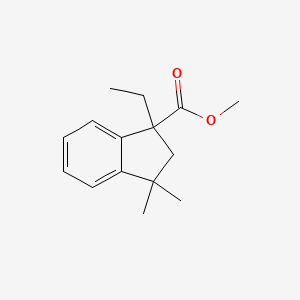
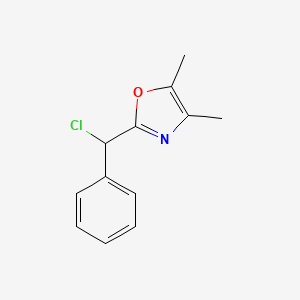
![3-Amino-3-[5-(2-chlorophenyl)furan-2-yl]propanamide](/img/structure/B13806535.png)
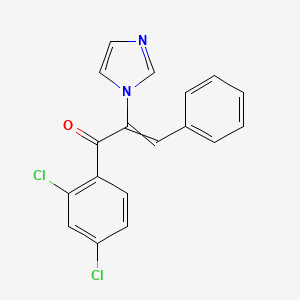

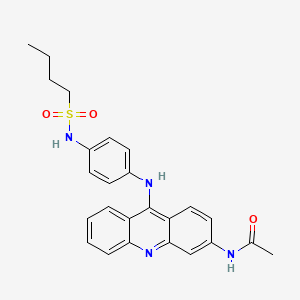
![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)

